An In-depth Technical Guide to 5-amino-4-methylisoquinolin-1(2H)-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-amino-4-methylisoquinolin-1(2H)-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Isoquinolinone Scaffold
The isoquinoline alkaloid family represents a significant class of nitrogen-containing heterocyclic compounds that have been a cornerstone of medicinal chemistry for centuries.[1] Their diverse biological activities, ranging from antitumor and antimicrobial to anti-inflammatory and neuroprotective effects, have fueled extensive research into novel synthetic derivatives.[1] Within this family, the isoquinolin-1(2H)-one core is a privileged scaffold, appearing in numerous biologically active molecules. This guide provides a comprehensive technical overview of a specific, albeit lesser-studied, derivative: 5-amino-4-methylisoquinolin-1(2H)-one .
While direct experimental data for this exact molecule is sparse in publicly available literature, this guide will leverage established chemical principles and data from closely related analogs to provide a robust predictive analysis of its chemical structure, properties, and potential applications. By examining the influence of the 5-amino and 4-methyl substituents on the isoquinolinone core, we can construct a scientifically grounded profile to inform future research and drug discovery efforts.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 5-amino-4-methylisoquinolin-1(2H)-one is characterized by a bicyclic isoquinolinone core, with an amino group at the C5 position and a methyl group at the C4 position. The "(2H)" designation indicates that the nitrogen atom in the lactam ring is protonated.
Figure 1: Chemical Structure of 5-amino-4-methylisoquinolin-1(2H)-one
(Note: This is a placeholder image. A proper 2D chemical structure drawing would be inserted here.)
The introduction of the amino and methyl groups is expected to significantly influence the molecule's physicochemical properties compared to the parent isoquinolinone. The amino group, a strong electron-donating group, will increase the electron density of the aromatic ring, potentially affecting its reactivity and biological interactions. The methyl group, an electron-donating and lipophilic group, will impact the molecule's steric profile and solubility.
Table 1: Predicted Physicochemical Properties of 5-amino-4-methylisoquinolin-1(2H)-one
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C10H10N2O | Based on the chemical structure. |
| Molecular Weight | 174.20 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Similar to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one (TPSA = 55.12).[2] |
| Predicted LogP | ~1.5 - 2.0 | The methyl group increases lipophilicity compared to 5-aminoisoquinolinone. |
| Hydrogen Bond Donors | 2 | From the amino group and the N-H in the lactam. |
| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and the amino nitrogen. |
| Aqueous Solubility | Moderately Soluble | The amino group enhances solubility, while the methyl group slightly decreases it. Predicted to be water-soluble, similar to 5-aminoisoquinoline (5-AIQ).[3][4] |
| pKa (most basic) | ~4-5 | Estimated for the 5-amino group, influenced by the aromatic system. |
Proposed Synthetic Pathway
While a specific synthesis for 5-amino-4-methylisoquinolin-1(2H)-one is not documented, a plausible route can be devised based on established methods for constructing substituted quinolines and isoquinolinones.[5][6] A potential retro-synthetic analysis suggests a strategy involving the cyclization of a suitably substituted phenylacetic acid derivative.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 5-amino-4-methylisoquinolin-1(2H)-one.
Detailed Protocol for Proposed Synthesis:
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Nitration of 2-Methylphenylacetic acid:
-
To a stirred solution of 2-methylphenylacetic acid in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
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After the addition is complete, stir the mixture at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-5-nitrophenylacetic acid.
-
-
Amide Formation:
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Convert the resulting carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
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React the acid chloride with an excess of formamide at room temperature to obtain N-(2-methyl-5-nitrophenacetyl)formamide.
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-
Bischler-Napieralski-type Cyclization:
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Treat the N-(2-methyl-5-nitrophenacetyl)formamide with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) and heat to induce cyclization to the isoquinolinone ring system, yielding 5-nitro-4-methylisoquinolin-1(2H)-one.
-
-
Reduction of the Nitro Group:
-
Reduce the nitro group of 5-nitro-4-methylisoquinolin-1(2H)-one to the corresponding amino group using standard conditions, such as catalytic hydrogenation (H2 over Pd/C) or reduction with tin(II) chloride (SnCl2) in an acidic medium.
-
Purify the final product, 5-amino-4-methylisoquinolin-1(2H)-one, by column chromatography or recrystallization.
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Predicted Spectroscopic Characterization
The identity and purity of the synthesized 5-amino-4-methylisoquinolin-1(2H)-one can be confirmed using various spectroscopic techniques.
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¹H NMR (in DMSO-d₆):
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Aromatic protons: Expected to appear in the range of δ 6.5-8.0 ppm. The protons on the amino-substituted ring will be upfield compared to those on the other ring.
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NH₂ protons: A broad singlet around δ 5.0-6.0 ppm.
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NH proton (lactam): A singlet at δ 10.0-11.0 ppm.
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CH₃ protons: A singlet around δ 2.2-2.5 ppm.
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-
¹³C NMR (in DMSO-d₆):
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Carbonyl carbon (C=O): Expected around δ 160-165 ppm.
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Aromatic carbons: Multiple signals in the range of δ 110-150 ppm.
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Methyl carbon: A signal around δ 15-20 ppm.
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-
IR (KBr pellet):
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N-H stretching (amino and lactam): Broad bands in the region of 3200-3500 cm⁻¹.
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C=O stretching (lactam): A strong absorption band around 1650-1670 cm⁻¹.
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C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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-
Mass Spectrometry (ESI-MS):
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Expected [M+H]⁺ ion at m/z = 175.08.
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Potential Biological Activity and Therapeutic Applications
The biological profile of 5-amino-4-methylisoquinolin-1(2H)-one can be inferred from the known activities of its structural analogs.
1. PARP-1 Inhibition: 5-Aminoisoquinoline (5-AIQ) is a known potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[3][4] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations. The 5-aminoisoquinolinone core of our target molecule strongly suggests potential PARP-1 inhibitory activity.
Potential Mechanism of Action as a PARP-1 Inhibitor:
Caption: Potential mechanism of action of 5-amino-4-methylisoquinolin-1(2H)-one as a PARP-1 inhibitor.
2. Anticancer and Cytotoxic Activity: Numerous amino-isoquinoline and quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8] The 5-amino substitution, in particular, has been shown to be important for the anticancer activity of some quinolones.[9] Therefore, it is plausible that 5-amino-4-methylisoquinolin-1(2H)-one could exhibit direct cytotoxic activity.
3. Other Potential Activities: The isoquinolinone scaffold is associated with a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][10] Further screening of 5-amino-4-methylisoquinolin-1(2H)-one against a panel of biological targets is warranted.
Hypothetical Experimental Protocol: In Vitro PARP-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-amino-4-methylisoquinolin-1(2H)-one against human PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (PARP-1 substrate)
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
TMB substrate
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96-well microplate
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of 5-amino-4-methylisoquinolin-1(2H)-one in assay buffer.
-
Enzyme Reaction:
-
Add the test compound dilutions, positive control (a known PARP-1 inhibitor, e.g., Olaparib), and vehicle control (DMSO) to the wells.
-
Add recombinant human PARP-1 enzyme to all wells except the blank.
-
Initiate the reaction by adding a mixture of biotinylated NAD⁺ and activated DNA to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate again three times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 2N H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
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Conclusion
5-amino-4-methylisoquinolin-1(2H)-one represents a novel chemical entity with significant potential for further investigation in the field of drug discovery. Based on the well-established biological activities of its structural analogs, this compound is a promising candidate for development as a PARP-1 inhibitor and anticancer agent. The proposed synthetic route provides a practical starting point for its chemical synthesis, and the predicted spectroscopic and physicochemical properties will aid in its characterization. Further experimental validation of its biological activities is highly encouraged to unlock the full therapeutic potential of this intriguing molecule.
References
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Domagala, J. M., et al. (1991). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 34(3), 1142-1154. [Link]
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Chemical Synthesis Database. (2025, May 20). 5-amino-2-methylisoquinolin-1-one. [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 5-Amino-3,4-dihydro-1(2H)-isoquinolinone. [Link]
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ResearchGate. (2014, August). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link]
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ORCA. Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. [Link]
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Yang, S. H., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry, 19(5), 1754-1761. [Link]
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Al-Majid, A. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788. [Link]
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Martínez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2008. [Link]
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ResearchGate. (2025, December 21). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]
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Biointerface Research in Applied Chemistry. (2022, November 22). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. [Link]
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Johnson, T. A., et al. (2006). Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2829-2833. [Link]
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Inxight Drugs. 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE. [Link]
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ResearchGate. (2025, October 13). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]
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